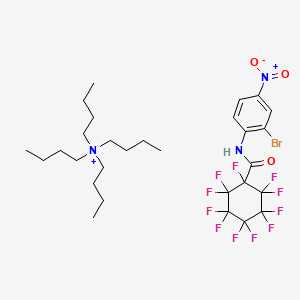
Ethyl 3-benzamido-2-cyano-3-sulfanylidenepropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-benzamido-2-cyano-3-sulfanylidenepropanoate is an organic compound with the molecular formula C13H12N2O3S It is known for its unique structural features, which include a benzamido group, a cyano group, and a sulfanylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-benzamido-2-cyano-3-sulfanylidenepropanoate typically involves the reaction of ethyl cyanoacetate with benzoyl isothiocyanate in the presence of a base such as potassium hydroxide (KOH) in ethanol (EtOH). The reaction proceeds through nucleophilic addition followed by cyclization to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-benzamido-2-cyano-3-sulfanylidenepropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the benzamido group or the cyano group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzamido or cyano derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-benzamido-2-cyano-3-sulfanylidenepropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 3-benzamido-2-cyano-3-sulfanylidenepropanoate involves its interaction with molecular targets such as enzymes or receptors. The benzamido group can form hydrogen bonds with active sites, while the cyano and sulfanylidene groups can participate in nucleophilic or electrophilic interactions. These interactions can inhibit enzyme activity or modulate receptor functions, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
- Ethyl 3-benzamido-2-cyano-3-thioxopropanoate
- Ethyl 3-benzamido-2-cyano-3-oxopropanoate
Comparison: Ethyl 3-benzamido-2-cyano-3-sulfanylidenepropanoate is unique due to the presence of the sulfanylidene group, which imparts distinct reactivity and biological activity compared to its analogs with oxo or thioxo groups. This uniqueness makes it a valuable compound for developing new chemical entities with specific properties.
Propiedades
Número CAS |
111054-16-1 |
|---|---|
Fórmula molecular |
C13H12N2O3S |
Peso molecular |
276.31 g/mol |
Nombre IUPAC |
ethyl 3-benzamido-2-cyano-3-sulfanylidenepropanoate |
InChI |
InChI=1S/C13H12N2O3S/c1-2-18-13(17)10(8-14)12(19)15-11(16)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3,(H,15,16,19) |
Clave InChI |
GNMCKSFMZLIYKW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C#N)C(=S)NC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Cyclopent-1-en-1-yl)ethenyl]benzene](/img/structure/B14326611.png)
![8,8-Dimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14326612.png)
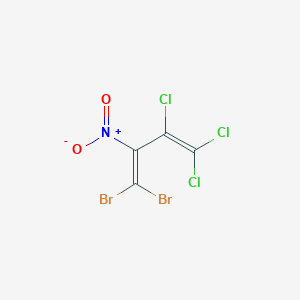
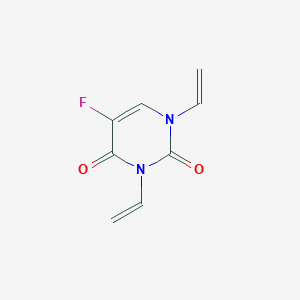
![3-[(4-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14326625.png)
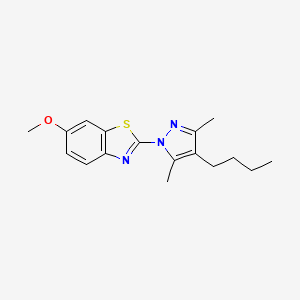
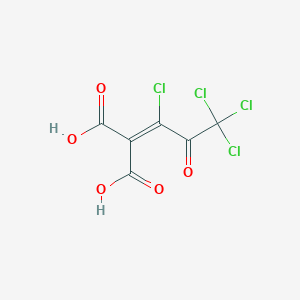

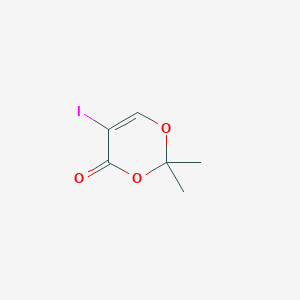


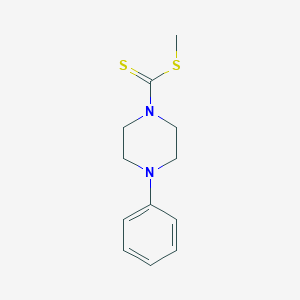
![Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-](/img/structure/B14326669.png)
